2-(3-Butynyloxy)tetrahydro-2H-pyran

Click chemistry Sonogashira coupling Bioorthogonal chemistry

2-(3-Butynyloxy)tetrahydro-2H-pyran (CAS 40365-61-5) is a heterocyclic ether featuring a tetrahydropyran (THP) protecting group and a terminal alkyne functionality. Its molecular formula is C9H14O2 with a molecular weight of 154.21 g/mol.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 40365-61-5
Cat. No. B147362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Butynyloxy)tetrahydro-2H-pyran
CAS40365-61-5
Synonyms2-(3-Butyn-1-yloxy)tetrahydro-2H-pyran;  _x000B_2-(3-Butynyloxy)tetrahydropyran;  1-Tetrahydropyranyloxy-3-butyne;  2-(3-Butynyloxy)tetrahydro-2-pyran;  2-(3-Butynyloxy)tetrahydro-2H-pyran;  3-Butyn-1-ol Tetrahydropyranyl Ether;  3-Butyn-1-yl Tetrahydropyranyl E
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC#CCCOC1CCCCO1
InChIInChI=1S/C9H14O2/c1-2-3-7-10-9-6-4-5-8-11-9/h1,9H,3-8H2
InChIKeyZQZSNKJFOFAJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Butynyloxy)tetrahydro-2H-pyran (CAS 40365-61-5): A Dual-Function THP-Protected Terminal Alkyne Building Block


2-(3-Butynyloxy)tetrahydro-2H-pyran (CAS 40365-61-5) is a heterocyclic ether featuring a tetrahydropyran (THP) protecting group and a terminal alkyne functionality [1]. Its molecular formula is C9H14O2 with a molecular weight of 154.21 g/mol . This compound serves as a dual-purpose intermediate in organic synthesis: the THP group provides robust protection for the hydroxyl moiety, while the terminal alkyne enables orthogonal reactivity via Sonogashira coupling, alkylation, or click chemistry . Commercially available at 97% purity, it is a key building block in the total synthesis of phomoidride D, a polycyclic natural product that inhibits squalene synthase .

Why 2-(3-Butynyloxy)tetrahydro-2H-pyran Cannot Be Simply Replaced by Other THP-Protected Alkynols or Protecting Groups


Generic substitution of 2-(3-Butynyloxy)tetrahydro-2H-pyran with analogs possessing different alkyne positions or protecting groups introduces significant changes in physicochemical properties and reactivity. For instance, the regioisomer 2-(2-butynyloxy)tetrahydro-2H-pyran (CAS 39637-48-4) features an internal alkyne, which renders it unreactive in terminal alkyne-specific transformations such as click chemistry . Furthermore, the THP protecting group offers a distinct stability profile compared to silyl ethers (e.g., TMS, TBDMS); it is stable under basic and nucleophilic conditions but readily cleaved under mild acidic conditions (pH 4-5), allowing for orthogonal deprotection strategies without affecting acid-sensitive functional groups elsewhere in the molecule [1]. The 3-butynyl chain length also influences solubility, boiling point, and steric accessibility relative to shorter homologs like propargyl THP ether .

Quantitative Differentiation of 2-(3-Butynyloxy)tetrahydro-2H-pyran (40365-61-5) vs. Closest Analogs


Terminal vs. Internal Alkyne Reactivity: Enabling Click Chemistry and Sonogashira Coupling

2-(3-Butynyloxy)tetrahydro-2H-pyran possesses a terminal alkyne group, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions. In contrast, its regioisomer 2-(2-butynyloxy)tetrahydro-2H-pyran (CAS 39637-48-4) contains an internal alkyne, which is essentially unreactive in these transformations due to steric hindrance and the lack of a terminal proton for activation . This functional distinction is absolute: only the terminal alkyne can undergo these widely used bioorthogonal and cross-coupling reactions .

Click chemistry Sonogashira coupling Bioorthogonal chemistry

THP vs. TMS Protecting Group Stability: Orthogonal Deprotection in Multi-Step Synthesis

The THP group in 2-(3-butynyloxy)tetrahydro-2H-pyran provides stability under strongly basic conditions (e.g., Grignard reagents, organolithiums) and toward nucleophiles, but is readily cleaved under mild aqueous acidic conditions (pH 4-5, room temperature). In contrast, TMS ethers are labile under both basic and acidic conditions, and TBDMS ethers require fluoride ions (e.g., TBAF) for deprotection, which can be incompatible with other functional groups [1]. This orthogonal stability profile allows for selective deprotection of the THP group in the presence of acid-sensitive functionalities, a key advantage in complex molecule synthesis [2].

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Boiling Point and Density: Physicochemical Differentiation from Shorter-Chain Homologs

2-(3-Butynyloxy)tetrahydro-2H-pyran exhibits a boiling point of 92-95 °C at 18 mmHg and a density of 0.984 g/mL at 25 °C [1]. These values differ from shorter-chain homologs, such as propargyl THP ether, due to the extended alkyl chain. The higher boiling point allows for easier purification via distillation under reduced pressure, and the specific density influences solvent compatibility and phase separation during work-up .

Physicochemical properties Purification Handling

Established Use in Phomoidride D Total Synthesis: A Benchmark for Complex Molecule Construction

2-(3-Butynyloxy)tetrahydro-2H-pyran is a key reagent in the total synthesis of phomoidride D, a bridged polycyclic natural product that inhibits squalene synthase (IC50 values for related phomoidrides A and B: 43 µM and 160 µM, respectively) . The compound's terminal alkyne is used to install a critical carbon side-chain via alkylation or cross-coupling . This established use case provides a validated synthetic route and benchmarking data for researchers developing similar complex molecules. Alternative protecting groups or alkyne chain lengths may not have been validated in this demanding synthetic context.

Total synthesis Natural products Phomoidride D

Optimal Application Scenarios for 2-(3-Butynyloxy)tetrahydro-2H-pyran (40365-61-5) Based on Quantitative Evidence


Click Chemistry and Bioorthogonal Conjugation

Researchers performing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) require a terminal alkyne building block. 2-(3-Butynyloxy)tetrahydro-2H-pyran provides the necessary terminal alkyne functionality, unlike its internal alkyne regioisomer (CAS 39637-48-4) which is unreactive in these transformations [1]. The THP protecting group remains stable during the click reaction and can be subsequently removed under mild acidic conditions to reveal the free alcohol for further functionalization [2].

Sonogashira Cross-Coupling for Alkyne Chain Extension

In palladium-catalyzed Sonogashira couplings, the terminal alkyne of 2-(3-butynyloxy)tetrahydro-2H-pyran serves as an effective nucleophile for C-C bond formation with aryl or vinyl halides [1]. This reaction is not possible with internal alkynes. The THP group's stability under basic conditions (e.g., amine bases used in Sonogashira reactions) ensures that the protecting group remains intact during the coupling, allowing for subsequent orthogonal deprotection [2].

Multi-Step Total Synthesis Requiring Orthogonal Protecting Groups

In complex molecule synthesis, such as the total synthesis of phomoidride D, orthogonal protection strategies are critical [1]. The THP group in 2-(3-butynyloxy)tetrahydro-2H-pyran can be selectively removed under mild acidic conditions (pH 4-5) without affecting acid-sensitive functionalities elsewhere in the molecule. This is a distinct advantage over TMS or TBDMS ethers, which either lack stability or require fluoride-based deprotection that may be incompatible with other functional groups [2].

Synthesis of Alkyne-Containing Steroid Derivatives

2-(3-Butynyloxy)tetrahydro-2H-pyran has been successfully employed as an alkylating agent for the C17-ketone of protected androsterone derivatives [1]. The resulting alkyne intermediate can be hydrogenated to install saturated carbon chains, and the THP group is subsequently hydrolyzed. This validated route provides a reliable starting point for the synthesis of 17β-HSD inhibitors for prostate cancer research [2].

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